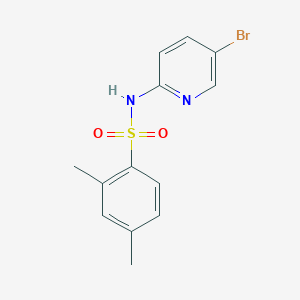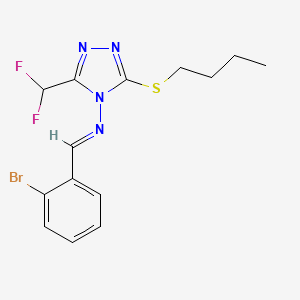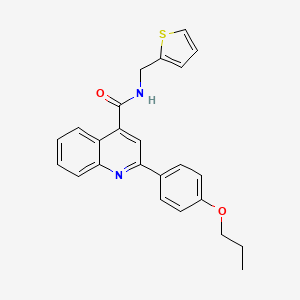
N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide
描述
N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research. It is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a critical signaling pathway involved in inflammation, immunity, and cell survival.
作用机制
N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 inhibits the activation of NF-κB by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, a critical regulator of NF-κB activity. N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 binds to the cysteine residue in the ATP-binding pocket of IKKβ, leading to the inhibition of IKK activity and subsequent inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 has been shown to have several biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting NF-κB activation. In addition, N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 has been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of cancer cells. N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. It can selectively inhibit NF-κB activation without affecting other signaling pathways. However, one of the limitations of using N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 is its potential toxicity and off-target effects. It is important to use appropriate concentrations and controls to ensure that the observed effects are specific to NF-κB inhibition.
未来方向
There are several future directions for N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 research. One area of interest is the development of N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of biomarkers that can predict the response to N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 treatment in cancer patients. In addition, further research is needed to understand the role of NF-κB inhibition in the pathogenesis of various diseases and to identify potential therapeutic applications of N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 in these diseases.
Conclusion:
In conclusion, N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 is a small molecule inhibitor with significant potential in scientific research. It can selectively inhibit the NF-κB pathway, leading to several biochemical and physiological effects. While there are some limitations to its use in lab experiments, N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 has several potential future directions for research. Its therapeutic potential in various diseases, including cancer and inflammation, makes it an exciting target for future drug development.
科学研究应用
N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, which is a critical mediator of inflammation and cancer progression. In cancer research, N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. In addition, N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 has been shown to inhibit the growth and metastasis of cancer cells in preclinical studies.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-3-5-12(10(2)7-9)19(17,18)16-13-6-4-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDQKLHERXZTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2,4-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 4-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4878831.png)
![3,4,7-trimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4878832.png)
![methyl (5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4878836.png)

![1-(4-methoxyphenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4878855.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide](/img/structure/B4878863.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4878889.png)
![3-{[(2-methoxyphenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B4878898.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4878904.png)
![9-(1,3-benzodioxol-5-yl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B4878919.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4878925.png)